molecular formula C7H10N2O B12998598 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

Cat. No.: B12998598
M. Wt: 138.17 g/mol
InChI Key: BFYWMLXGAJMXEA-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one

InChI

InChI=1S/C7H10N2O/c1-9-6-4-2-3-5(6)7(10)8-9/h2-4H2,1H3,(H,8,10)

InChI Key

BFYWMLXGAJMXEA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=O)N1

Origin of Product

United States

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